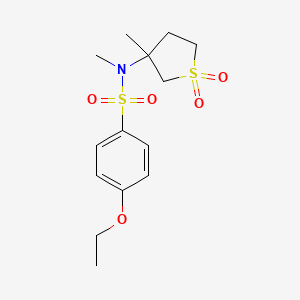

![molecular formula C7H11N3O B2800439 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine CAS No. 1513130-41-0](/img/structure/B2800439.png)

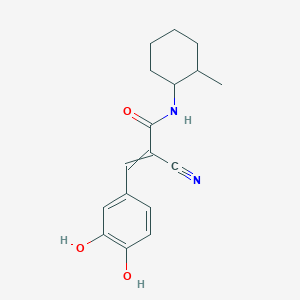

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine is a chemical compound with the molecular formula C7H11N3O . It is a research chemical and more detailed information can be found on chemical databases .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrano ring fused with a pyrazol ring. The compound has a molecular weight of 153.18 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 153.18 and a molecular formula of C7H11N3O . Other properties such as melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación

Organocatalytic Synthesis of Pyrano[2,3-c]pyrazoles

Enders et al. (2012) developed an efficient one-pot asymmetric synthesis for a class of biologically active heterocycles, including tetrahydropyrano[2,3-c]pyrazoles. These compounds were obtained via a secondary amine-catalyzed Michael/Wittig/oxa-Michael reaction sequence, yielding good to very good yields and excellent enantioselectivities after a single purification step.

Synthesis and Characterization of Pyrazole Derivatives

Titi et al. (2020) focused on the synthesis and characterization of various pyrazole derivatives. They conducted a study involving hydroxymethyl pyrazole derivatives, leading to the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and other compounds. Their work involved structural identification using various techniques, including single crystal X-ray crystallography, and explored the origin of biological activity against breast cancer and microbes.

Microwave-Assisted Synthesis of Pyrano-Fused Pyrazolo[3,4-b]pyridines

Xu et al. (2014) synthesized a series of pyrano-fused pyrazolo[3,4-b]pyridine derivatives using a microwave-assisted three-component reaction. This method provided an efficient and promising synthetic strategy for constructing the tricyclic pyrano-fused pyrazolo[3,4-b]pyridine skeleton.

Novel Heterogeneous Catalyst for Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Maleki and Ashrafi (2014) developed a simple, efficient, and environmentally benign route for synthesizing pyrano[2,3-c]pyrazole derivatives. They utilized NH4H2PO4/Al2O3 as a catalyst, achieving good yields and easy work-up processes.

Green Synthesis of Pyrano[2,3-c]-Pyrazoles

Al-Matar et al. (2010) reported a green, solvent-free synthesis method for Pyrano[2,3-c]pyrazoles. They demonstrated that these compounds could be obtained by mixing various reagents, including ethyl acetoacetate and hydrazine hydrate, in the absence of solvent.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10-7(8)5-4-11-3-2-6(5)9-10/h2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRVTGXMHAXWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2COCCC2=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2800360.png)

![N-(3,4-difluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800364.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2800366.png)

![3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B2800367.png)

![1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2800368.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2800370.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)